molecular formula C9H16N4S2 B14286973 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 114547-32-9

6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B14286973
CAS No.: 114547-32-9
M. Wt: 244.4 g/mol
InChI Key: UJNSVIPNPJZVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a hexan-2-yl group and a dithione moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with hexan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazines with different functional groups .

Scientific Research Applications

6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The dithione moiety is particularly important for its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

114547-32-9

Molecular Formula

C9H16N4S2

Molecular Weight

244.4 g/mol

IUPAC Name

6-(hexan-2-ylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C9H16N4S2/c1-3-4-5-6(2)10-7-11-8(14)13-9(15)12-7/h6H,3-5H2,1-2H3,(H3,10,11,12,13,14,15)

InChI Key

UJNSVIPNPJZVLK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC1=NC(=S)NC(=S)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.